molecular formula C17H19ClN2O3S B7694768 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide

Cat. No. B7694768
M. Wt: 366.9 g/mol
InChI Key: ZKAXXXHLIORDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. BZP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide acts as a dopamine and serotonin reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of their effects on the postsynaptic neurons, leading to an increase in the release of dopamine and serotonin.
Biochemical and Physiological Effects:
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects, including an increase in the release of dopamine and serotonin, an enhancement of the effects of these neurotransmitters on the postsynaptic neurons, and an increase in the activity of the brain's reward system. It has also been shown to have an effect on the levels of other neurotransmitters, such as norepinephrine and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide in lab experiments is its high affinity for the dopamine and serotonin receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of using N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide is its potential for abuse, which makes it important to use caution when handling and storing the compound.

Future Directions

There are several future directions for research on N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide, including the development of more selective and potent dopamine and serotonin reuptake inhibitors, the study of the role of these receptors in other neurological disorders, such as Alzheimer's disease and addiction, and the development of new therapeutic strategies based on the modulation of these receptors. Additionally, further research is needed to elucidate the biochemical and physiological effects of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide and its potential side effects.

Synthesis Methods

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylpiperazine, followed by the reaction of the resulting compound with benzylamine. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and sodium acetate.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide has been used to study the role of these receptors in various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-5-4-6-16(13(12)2)19-17(21)11-20(3)24(22,23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAXXXHLIORDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.